molecular formula C12H15NO2 B7477919 N-(2-methoxyphenyl)cyclobutanecarboxamide

N-(2-methoxyphenyl)cyclobutanecarboxamide

Cat. No. B7477919
M. Wt: 205.25 g/mol
InChI Key: ZVNCUWZGCQGYIX-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)cyclobutanecarboxamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. It was developed by Bristol-Myers Squibb and is currently in clinical trials for the treatment of autoimmune diseases such as psoriasis and lupus.

Scientific Research Applications

  • Synthesis and Characterization of Derivatives:

    • N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, with various aryl substituents including 3-methoxyphenyl and 4-methoxyphenyl, have been synthesized and characterized. One such compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been extensively studied using crystal X-ray diffraction, revealing details about its molecular structure and conformation (Özer et al., 2009).
  • Analytical Profiles and Biological Matrices:

    • Analytical profiles of methoxetamine, 3-methoxyeticyclidine, and 3-methoxyphencyclidine, which are related to N-(2-methoxyphenyl)cyclobutanecarboxamide, have been studied. Their determination in biological matrices like blood, urine, and vitreous humor using methods like liquid chromatography and mass spectrometry offers insights into their physiological impact and potential therapeutic applications (De Paoli et al., 2013).
  • Cytotoxicity Studies:

    • Derivatives such as 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have been synthesized and their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells evaluated. This research contributes to understanding the potential of these compounds in cancer treatment (Hassan et al., 2014).
  • Metabolism Studies:

    • N-(2-methoxyphenyl)hydroxylamine, a human metabolite related to this compound, has been studied to understand its metabolism by rat hepatic microsomes. This research sheds light on the enzymatic processes involved in the metabolism of such compounds (Naiman et al., 2010).
  • Antiproliferative Activity:

    • A compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide with antiproliferative activity against cancer cell lines has been synthesized and characterized. This indicates the potential therapeutic use of such compounds in oncology (Lu et al., 2021).
  • Identification of Novel Binding Sites:

    • N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO), revealing a novel binding site for FTO inhibitors. This research may contribute to obesity or obesity-associated disease treatment (He et al., 2015).

properties

IUPAC Name

N-(2-methoxyphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-11-8-3-2-7-10(11)13-12(14)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNCUWZGCQGYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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